molecular formula C8H6BrNO3 B051979 2-Bromo-3'-nitroacetophenone CAS No. 2227-64-7

2-Bromo-3'-nitroacetophenone

Cat. No.: B051979
CAS No.: 2227-64-7
M. Wt: 244.04 g/mol
InChI Key: GZHPNIQBPGUSSX-UHFFFAOYSA-N
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Description

2-Bromo-3’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.042 g/mol . It is also known by other names such as α-Bromo-3-nitroacetophenone and m-Nitrophenacyl bromide . This compound is characterized by the presence of a bromine atom and a nitro group attached to an acetophenone backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-nitroacetophenone typically involves the bromination of 3’-nitroacetophenone. This can be achieved by treating 3’-nitroacetophenone with bromine in the presence of a suitable catalyst or solvent . The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-nitroacetophenone involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitro group play crucial roles in its chemical behavior. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s properties and reactivity .

Comparison with Similar Compounds

  • 2-Bromo-4’-nitroacetophenone
  • 2-Bromo-2’-fluoroacetophenone
  • 4’-Chloro-3’-nitroacetophenone
  • 2-Bromoacetophenone

Comparison: 2-Bromo-3’-nitroacetophenone is unique due to the specific positioning of the bromine and nitro groups on the acetophenone backbone. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, 2-Bromo-3’-nitroacetophenone offers distinct advantages in certain synthetic applications, particularly in the selective formation of derivatives and intermediates .

Properties

IUPAC Name

2-bromo-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHPNIQBPGUSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176815
Record name 2-Bromo-1-(3-nitrophenyl)ethan-1-one
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Molecular Weight

244.04 g/mol
Source PubChem
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CAS No.

2227-64-7
Record name 3-Nitrophenacyl bromide
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Record name 2-Bromo-1-(3-nitrophenyl)ethan-1-one
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Record name 2-Bromo-3'-nitroacetophenone
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Record name 2-bromo-1-(3-nitrophenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 1-(3-nitrophenyl)ethanone (50 g, 303.03 mmol, 1.00 equiv) in acetic acid (300 mL), Br2 (53.5 g, 331.6 mmol, 1.00 equiv). The resulting solution was stirred for 2 h at 60° C. in an oil bath. The reaction was then quenched by the addition of ice and the solids were collected by filtration. The crude product was re-crystallized from ethyl acetate/petroleum ether in the ratio of 1:10. This resulted in 25 g (34%) of 2-bromo-1-(3-nitrophenyl)ethanone as a white solid.
Quantity
50 g
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53.5 g
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300 mL
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Synthesis routes and methods II

Procedure details

m-Nitroacetophenone (20 g) was dissolved in acetic acid (150 mL) under argon. Pyridinium tribromide (38.7 g) was added at once; the reaction was allowed to stir at room temperature for 1 hour and then quenched with water (250 mL). The product was filtered and air dried to give the title compound (25 g, 84%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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38.7 g
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

60 g. of 3-nitroacetophenone in 250 ml. of chloroform is treated with 58.2 g. of bromine in 50 ml. of chloroform. The solvent is evaporated and the product separated by filtration and recrystallized from benzene to provide α-bromo-3-nitroacetophenone, m.p. 91°-94° C.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone and what role do intermolecular interactions play in it?

A: 2-Bromo-1-(3-nitrophenyl)ethanone crystallizes with two molecules (A and B) in its asymmetric unit. [] The nitro and ethanone groups are nearly coplanar with the benzene ring, while the bromine atom shows slight twisting. [] The crystal structure is stabilized by a network of weak C—H⋯O hydrogen bonds, π–π ring stacking interactions, and short Br⋯O and O⋯Br intermolecular interactions. [] These interactions contribute to a three-dimensional network structure along the 110 plane. []

Q2: Can you describe the synthesis of an organophosphorus ylide derived from 2-Bromo-1-(3-nitrophenyl)ethanone and its structural features?

A: The organophosphorus ylide, (triphenylphosphoranylidene)(3-nitrophenyl)ethanone (Ph3P=C(H)C(O)PhNO2), can be synthesized by reacting 2-Bromo-1-(3-nitrophenyl)ethanone with triphenylphosphine in acetone, followed by treatment with sodium hydroxide. [] X-ray crystallography reveals a near-tetrahedral geometry around the phosphorus atom, with the oxygen atom in a synperiplanar orientation to it. [] The nitrophenyl ring is twisted relative to the carbonyl group plane by 36.6(1)°. []

Q3: Is there a method for the debromination of 2-Bromo-1-(3-nitrophenyl)ethanone under mild conditions?

A: Yes, 2-Bromo-1-(3-nitrophenyl)ethanone can be efficiently debrominated using a catalytic amount of sodium iodide (NaI) in the presence of sodium sulfite (Na2SO3) as a reducing agent in acetic acid. [] This method avoids the need for excess reagents, strong acidic conditions, or anhydrous environments. []

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